molecular formula C12H16ClN3O B5776704 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

Cat. No. B5776704
M. Wt: 253.73 g/mol
InChI Key: PFFZEJRJNHIZRG-UHFFFAOYSA-N
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Description

“2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide” is a chemical compound with the linear formula C24H24ClN3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of “2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide” is characterized by a linear formula C24H24ClN3O2 . The molecular weight of the compound is 421.931 .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide have been evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . This research contributes to combating drug resistance in pathogens.

Anticancer Properties

In the fight against cancer, compounds d6 and d7 from the same family exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These compounds were identified as the most active ones in inhibiting cancer cell growth . Further studies could explore their potential as lead compounds for rational drug design.

Intermediate for Pharmaceutical Synthesis

2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide serves as an intermediate in pharmaceutical synthesis. Its application lies in the development of novel drugs or therapeutic agents . Researchers can explore its chemical reactivity and structural modifications to create new pharmaceutical compounds.

Antitubercular Activity

While not directly related to the compound itself, the broader class of heterocyclic thiazole derivatives (to which this compound belongs) has shown antitubercular activity. Thiazole-based molecules have been investigated for their potential in combating tuberculosis (TB) infections . Further exploration of this compound’s derivatives may contribute to TB drug development.

Anti-Inflammatory Properties

The thiazole nucleus, a structural motif found in 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, has demonstrated anti-inflammatory effects . Researchers could investigate its specific anti-inflammatory mechanisms and potential therapeutic applications.

Antifungal Activity

Although not directly studied for this compound, thiazole derivatives have exhibited antifungal properties . Researchers might explore the antifungal potential of 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide derivatives against specific fungal strains.

Safety and Hazards

The safety and hazards associated with “2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide” are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-2-1-3-11(8-10)16-6-4-15(5-7-16)9-12(14)17/h1-3,8H,4-7,9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFZEJRJNHIZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329300
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide

CAS RN

609791-84-6
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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